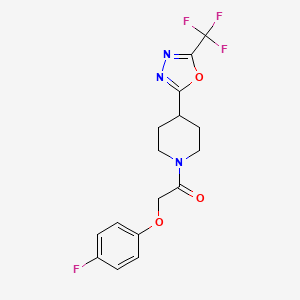
2-(4-Fluorophenoxy)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenoxy)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex chemical compound with potential applications in various scientific fields. The compound features a combination of fluorophenoxy and oxadiazole groups, suggesting potential biological activity and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step organic synthesis process, starting with the appropriate substituted phenol and piperidine derivatives. Key steps involve:
Formation of the Fluorophenoxy Intermediate: : Reacting 4-fluorophenol with ethyl bromoacetate under basic conditions.
Introduction of the Piperidine Moiety: : Coupling the fluorophenoxy intermediate with a piperidine derivative containing the oxadiazole group, typically using a palladium-catalyzed cross-coupling reaction.
Formation of the Final Compound: : Final cyclization and substitution reactions to introduce the ethanone group.
Industrial Production Methods
The industrial scale production involves optimization of reaction conditions to maximize yield and purity. Common techniques include:
High-throughput screening of catalysts and solvents.
Use of continuous flow reactors for better control over reaction parameters.
Implementation of purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : The presence of multiple aromatic and heterocyclic groups allows for various oxidation reactions, potentially leading to hydroxylated products.
Reduction: : Can undergo reduction reactions primarily affecting the oxadiazole ring and ketone groups.
Substitution: : The fluorophenoxy group is susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like mCPBA (meta-Chloroperoxybenzoic acid).
Reduction: : Commonly uses hydride donors like LiAlH4 or catalytic hydrogenation.
Substitution: : Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Products vary depending on the reaction type:
Oxidation: : Hydroxylated derivatives.
Reduction: : Reduced oxadiazole or ketone derivatives.
Substitution: : Substituted fluorophenoxy compounds.
科学的研究の応用
Chemistry
Catalyst Development: : Due to its unique structure, it can be used as a ligand in the synthesis of new catalysts.
Material Science: : Potential precursor for creating polymers or advanced materials with specific properties.
Biology
Bioactive Compounds: : Potential use in the development of pharmaceuticals due to the combination of fluoro and oxadiazole groups.
Medicine
Drug Design: : Exploring its pharmacokinetic properties and potential as a drug candidate targeting specific biological pathways.
Industry
Electronic Industry: : Utilized in the synthesis of components for electronics owing to its unique electronic properties.
作用機序
Mechanism by Which the Compound Exerts Its Effects
The compound interacts with biological systems through:
Molecular Targeting: : Binding to specific proteins or enzymes, potentially inhibiting or activating them.
Pathway Involvement: : Influencing cellular pathways related to the oxadiazole and fluorophenoxy groups.
Molecular Targets and Pathways
Specific molecular targets include enzymes involved in oxidative stress and metabolic pathways.
類似化合物との比較
Comparison
Compared to similar compounds, 2-(4-Fluorophenoxy)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone stands out due to its unique combination of functional groups that enhance its stability and potential reactivity.
List of Similar Compounds
2-(4-Fluorophenoxy)-1-piperidin-1-ylethanone: : Lacks the oxadiazole group.
1-(4-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone: : Lacks the fluorophenoxy group.
2-(4-Chlorophenoxy)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone: : Substitutes the fluorine with chlorine.
特性
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F4N3O3/c17-11-1-3-12(4-2-11)25-9-13(24)23-7-5-10(6-8-23)14-21-22-15(26-14)16(18,19)20/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUHMQBKCMIWOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F4N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[4-(2-ethyl-6-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2670768.png)
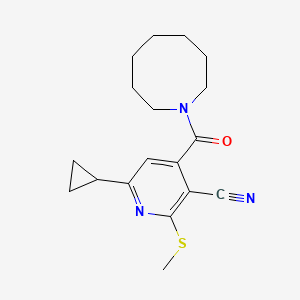
![2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2670771.png)
![3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2670775.png)
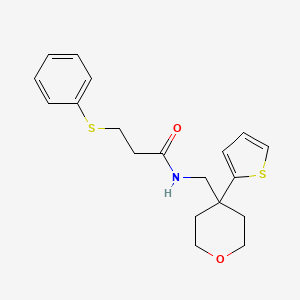
![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2-methoxyphenyl)urea](/img/structure/B2670777.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2670778.png)
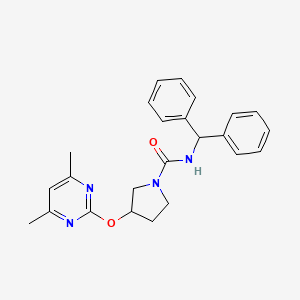
![N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2670781.png)
![2-[3-(2-cyclopentylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-propylacetamide](/img/structure/B2670783.png)
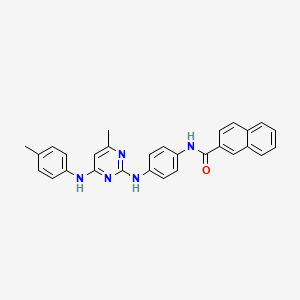
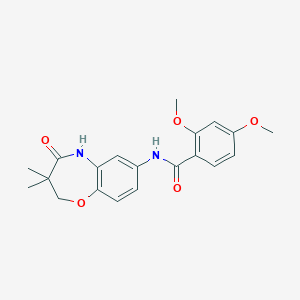
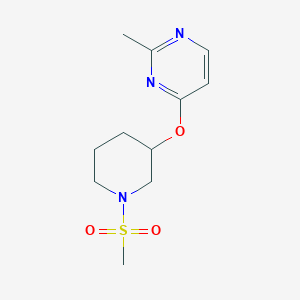
![4-[2-(4-Fluorophenyl)ethyl]-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2670791.png)
